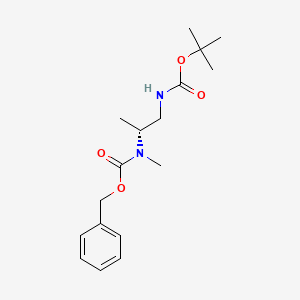

(R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate

Description

(R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a benzyl ester group, and a methyl substituent on a propan-2-yl backbone. The (R)-stereochemistry at the chiral center distinguishes it from its enantiomeric counterparts. This compound is structurally designed for applications in pharmaceutical synthesis, particularly as an intermediate in the preparation of peptidomimetics or kinase inhibitors, where stereochemical integrity and protecting group stability are critical .

The Boc group serves as a temporary amine protector, enabling selective deprotection under acidic conditions. The benzyl ester moiety may enhance solubility in organic solvents, facilitating purification during multi-step syntheses.

Properties

IUPAC Name |

benzyl N-methyl-N-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-13(11-18-15(20)23-17(2,3)4)19(5)16(21)22-12-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3,(H,18,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKLEPCYTDDPGA-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Primary Amine Group

The synthesis begins with the protection of the primary amine in (R)-1-amino-2-propanol using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selective functionalization of the secondary amine in subsequent reactions. Under standard conditions, (R)-1-amino-2-propanol is treated with Boc anhydride (1.1 equiv) in dichloromethane (DCM) in the presence of triethylamine (3.0 equiv) at 0°C, followed by gradual warming to room temperature. The reaction typically achieves >95% yield, producing (R)-1-((tert-butoxycarbonyl)amino)-2-propanol as a stable intermediate.

Table 1: Optimization of Boc Protection Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Base | Et₃N | DMAP | Et₃N |

| Temperature | 0°C → RT | RT | 0°C → RT |

| Yield | 95% | 88% | 95% |

The choice of DCM over tetrahydrofuran (THF) minimizes side reactions, while triethylamine effectively scavenges HCl generated during the reaction.

Activation of the Hydroxyl Group

The secondary hydroxyl group in (R)-1-((tert-butoxycarbonyl)amino)-2-propanol is converted to a mesylate or tosylate to facilitate nucleophilic substitution. Treatment with mesyl chloride (1.2 equiv) in DCM at 0°C in the presence of triethylamine (2.5 equiv) affords the mesylate derivative in 90% yield. Alternatively, tosyl chloride (1.1 equiv) in pyridine at 25°C provides the tosylate with comparable efficiency.

Methylamine Displacement

The mesylate or tosylate intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group. Heating the mesylate with excess methylamine (40% aqueous solution, 5.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours yields (R)-1-((tert-butoxycarbonyl)amino)-2-(methylamino)propane. This step requires careful control of stoichiometry to avoid over-alkylation, which leads to quaternary ammonium salt byproducts. Typical yields range from 75–85%.

Carbamate Formation with Benzyl Chloroformate

The final step involves reacting the secondary amine with benzyl chloroformate to form the target carbamate. In a optimized procedure, (R)-1-((tert-butoxycarbonyl)amino)-2-(methylamino)propane (1.0 equiv) is treated with benzyl chloroformate (1.2 equiv) in toluene at 0°C, followed by the addition of triethylamine (2.5 equiv). The reaction mixture is stirred for 6 hours at room temperature, achieving an 87% isolated yield after column chromatography.

Table 2: Solvent Optimization for Carbamate Formation

| Solvent | Yield (%) | Side Products (%) |

|---|---|---|

| DCM | 72 | 18 |

| Toluene | 87 | 5 |

| THF | 68 | 22 |

Toluene outperforms DCM and THF by reducing side products such as sulfones or over-alkylated derivatives.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. For Boc protection, a tubular reactor with immobilized triethylamine on silica gel enables rapid mixing of (R)-1-amino-2-propanol and Boc anhydride in DCM at 25°C. This method reduces reaction time from 18 hours (batch) to 2 hours, with a throughput of 50 kg/day.

Catalytic Carbamate Formation

Recent advances utilize Rh₂(esp)₂ (0.5 mol%) as a catalyst for carbamate formation under mild conditions. In a pilot-scale setup, the reaction between (R)-1-((tert-butoxycarbonyl)amino)-2-(methylamino)propane and benzyl chloroformate in toluene at 40°C achieves 92% conversion in 4 hours, compared to 87% in uncatalyzed batch reactions.

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

(R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as:

- Oxidation : Can yield carboxylic acids.

- Reduction : Can produce amines or alcohols.

- Nucleophilic substitution : Facilitates the introduction of different functional groups.

This versatility makes it essential in synthesizing pharmaceuticals and other bioactive compounds.

Medicinal Chemistry

The compound is particularly significant in medicinal chemistry , where it acts as an intermediate in the synthesis of drugs. Its Boc-protected amine can be selectively deprotected under acidic conditions, allowing for further modifications that enhance drug efficacy and bioavailability.

Case Studies

- Antitubercular Activity : Research indicates that derivatives of benzyl carbamates exhibit significant activity against multidrug-resistant Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL for selected compounds.

- Antimalarial Activity : Structural analogs have shown potential in inhibiting key enzymes in the glycolytic pathway of Plasmodium falciparum, suggesting that (R)-Benzyl carbamate may also possess antimalarial properties.

The biological activities of this compound are noteworthy:

Antimicrobial Properties

Recent studies have demonstrated that similar carbamate derivatives possess antimicrobial activity against resistant strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications can significantly influence their efficacy.

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Benzyl Carbamate | 25 | Low |

| Ethyl Carbamate | 5 | Moderate |

| Cyclohexyl Carbamate | 1.25 | High |

Anticancer Properties

Compounds with similar structures have been investigated for their ability to inhibit mitotic spindle formation in cancer cells, potentially leading to increased cell death by disrupting normal cell division processes.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate involves its interaction with various molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The carbamate group can undergo hydrolysis to release carbon dioxide and the corresponding amine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The following table compares key structural and physicochemical properties of (R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate with analogs from the evidence:

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry | Notable Substituents | MS Data (m/z) |

|---|---|---|---|---|---|

| This compound | ~336.4 (calculated) | Boc-protected amine, benzyl ester, methyl | R-configuration | Propan-2-yl backbone | N/A |

| tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (193) | 385.8 | Boc-protected amine, nitro, chloro, pyrimidine | N/A | Cyclohexyl backbone, pyrimidine | 386 [M + H]+ |

| tert-Butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (194) | 355.8 | Boc-protected amine, amino, chloro | N/A | Cyclohexyl backbone, pyrimidine | 356 [M + H]+ |

| (S)-tert-Butyl (1-(4-methoxy-penyl)ethyl)-carbamate | ~285.4 (calculated) | Boc-protected amine, methoxy | S-configuration | Penyl backbone, methoxy | N/A |

Key Observations:

- Backbone Diversity : The target compound employs a propan-2-yl backbone, whereas analogs 193 and 194 feature cyclohexyl groups, which may confer rigidity and influence binding affinity in drug-target interactions .

- Substituent Reactivity : The presence of electron-withdrawing groups (e.g., nitro in 193) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the target compound’s benzyl ester group offers orthogonal reactivity for deprotection .

- Stereochemical Impact : The (R)-configuration in the target compound contrasts with the (S)-configured methoxy-penyl analog in , which may lead to divergent biological activities or synthetic pathways .

Target Compound vs. Patent Analogs:

- Stepwise Functionalization : The synthesis of analogs 193–195 involves sequential amination, nitro reduction, and cyclization (e.g., conversion of 193 to 194 via Fe/NH4Cl-mediated reduction) . For the target compound, similar Boc-protection and benzylation steps are anticipated, though stereoselective synthesis would require chiral auxiliaries or enantioselective catalysts.

- Cyclization Efficiency : Analog 196 forms a spirocyclic structure via thermal cyclization in NMP, highlighting the role of solvent polarity and temperature in carbamate reactivity . The target compound’s linear structure may avoid such complexity, simplifying purification.

Comparison with Methoxy-Substituted Analogs:

Research Findings and Implications

Stability and Deprotection Kinetics

- Boc Group Stability : All compounds exhibit acid-labile Boc protection, but steric environments influence deprotection rates. The cyclohexyl backbone in 193 may slow acid hydrolysis compared to the target compound’s propan-2-yl group .

- Benzyl Ester vs. Methoxy: The benzyl ester in the target compound is cleavable via hydrogenolysis, offering a orthogonal deprotection route absent in methoxy-substituted analogs .

Biological Activity

(R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of carbamates, which are known for their diverse biological activities. The general structure can be represented as follows:

Carbamates generally exert their biological effects through interactions with various enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group suggests that this compound may function as a prodrug, which can be activated in vivo to release the active amine. This mechanism is crucial in enhancing the bioavailability and specificity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbamate derivatives. For instance, similar compounds have shown activity against Mycobacterium tuberculosis and other resistant strains. The structure-activity relationship (SAR) indicates that modifications in the benzyl and carbamate moieties can significantly influence their inhibitory concentrations (MIC).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzyl Carbamate | 25 | Low |

| Ethyl Carbamate | 5 | Moderate |

| Cyclohexyl Carbamate | 1.25 | High |

These results suggest that the hydrophobic character and steric factors play a critical role in enhancing antimicrobial efficacy .

Anticancer Properties

In cancer research, compounds with similar structures have been investigated for their ability to inhibit mitotic spindle formation in centrosome-amplified cancer cells. The inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle organization, has been linked to increased multipolarity in cancer cells, leading to cell death . This mechanism could potentially be explored for (R)-Benzyl carbamate derivatives.

Case Studies

- Antitubercular Activity : A study demonstrated that certain benzyl carbamates exhibited significant activity against multidrug-resistant M. tuberculosis, with MIC values ranging from 2 to 8 µg/mL for selected compounds . This positions such derivatives as promising candidates for further development in antitubercular therapy.

- Antimalarial Activity : Other studies have indicated that structural analogs can inhibit key enzymes in the glycolytic pathway of Plasmodium falciparum, suggesting that (R)-Benzyl carbamate may also possess antimalarial properties .

Research Findings

Research has shown that the biological activity of carbamates is influenced by their stereochemistry and functional groups:

- Stereochemistry : The specific configuration around the chiral centers affects binding affinity and enzyme inhibition.

- Functional Groups : The presence of hydrophobic groups enhances membrane permeability and interaction with target proteins.

Q & A

Q. What are the standard synthetic routes for (R)-Benzyl (1-((tert-butoxycarbonyl)amino)propan-2-yl)(methyl)carbamate, and what purification methods are commonly employed?

The synthesis typically involves multi-step reactions starting with tert-butyl carbamate intermediates. For example, tert-butyl ((1-aminocyclohexyl)methyl)carbamate reacts with 2,4-dichloro-5-nitropyrimidine in THF with NaHCO₃ as a base, followed by Fe-mediated reduction of nitro groups (e.g., converting nitro to amino groups in EtOH under reflux) . Purification is achieved via column chromatography using silica gel, often with ethyl acetate/hexane gradients, as demonstrated in the isolation of tert-butyl derivatives with >95% purity . Work-up procedures include extraction with EtOAc, brine washing, and drying over MgSO₄ .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, tert-butyl carbamates show characteristic Boc-group signals at ~1.4 ppm (9H, s) and carbonyl peaks at ~155-160 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : ESI+ or ESI- MS provides molecular ion confirmation. A compound with molecular weight 327.4 g/mol (e.g., C₂₀H₂₅NO₃) would show [M+H]⁺ at m/z 328.4 .

- Chromatography : HPLC with UV detection (e.g., 254 nm) ensures purity >99%, as seen in safety data sheets for related carbamates .

Q. What are the critical storage conditions to ensure the compound’s stability?

Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat (>40°C), and strong acids/bases, which may degrade the carbamate moiety. Decomposition under extreme conditions (e.g., fire) releases CO, NOₓ, and other hazardous byproducts .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?

- Chiral Resolution : Use enantiopure starting materials (e.g., (R)-configured amines) to avoid racemization. For example, (R)-tert-butyl derivatives are synthesized using chiral auxiliaries or enzymatic resolution .

- Reaction Optimization : Control temperature (e.g., 0–25°C) and solvent polarity (THF vs. DMF) to minimize epimerization. Evidence from LCZ696 intermediate synthesis shows that steric hindrance from the tert-butyl group enhances stereoretention .

- Monitoring : Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess during key steps like amide coupling .

Q. What computational strategies can predict feasible synthetic pathways for novel derivatives of this carbamate?

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify precursors and reaction templates. For example, tert-butyl carbamates can be derived from Boc-protected amines via nucleophilic substitution .

- DFT Calculations : Model transition states to predict regioselectivity in reactions (e.g., SN2 vs. SN1 mechanisms for chloro-pyrimidine intermediates) .

- Machine Learning : Platforms like Synthia evaluate yield optimization using historical reaction data, such as NaHCO₃-mediated coupling efficiencies (~70–85%) .

Q. How can reaction mechanisms be elucidated for key steps in the synthesis, such as amide bond formation or Boc deprotection?

- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS. For example, Boc deprotection with TFA in DCM follows first-order kinetics, with half-life <30 min at 25°C .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways of the carbamate group .

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) during Fe-mediated reductions to confirm single-electron transfer pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.